molecular formula C23H42IN B14447411 N-Benzyl-N,N-dimethyltetradecan-1-aminium iodide CAS No. 76749-58-1

N-Benzyl-N,N-dimethyltetradecan-1-aminium iodide

Cat. No.: B14447411
CAS No.: 76749-58-1
M. Wt: 459.5 g/mol
InChI Key: XFBTWIOCKNNLEK-UHFFFAOYSA-M
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Description

N-Benzyl-N,N-dimethyltetradecan-1-aminium iodide is a quaternary ammonium compound. It is known for its surfactant properties and is commonly used in various industrial and research applications. The compound consists of a benzyl group, a dimethylamino group, and a tetradecyl chain, with an iodide ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-N,N-dimethyltetradecan-1-aminium iodide can be synthesized through a quaternization reaction. The process involves the reaction of N,N-dimethyltetradecylamine with benzyl iodide. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:

N,N-dimethyltetradecylamine+benzyl iodideN-Benzyl-N,N-dimethyltetradecan-1-aminium iodide\text{N,N-dimethyltetradecylamine} + \text{benzyl iodide} \rightarrow \text{this compound} N,N-dimethyltetradecylamine+benzyl iodide→N-Benzyl-N,N-dimethyltetradecan-1-aminium iodide

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-dimethyltetradecan-1-aminium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other anions such as chloride, bromide, or sulfate.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form N,N-dimethyltetradecylamine and benzyl alcohol.

Common Reagents and Conditions

    Substitution Reactions: Typically involve the use of salts such as sodium chloride or potassium bromide in aqueous or organic solvents.

    Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Hydrolysis: Conducted in the presence of acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

    Substitution Reactions: Produce quaternary ammonium salts with different anions.

    Oxidation and Reduction Reactions: Can lead to the formation of various oxidized or reduced derivatives.

    Hydrolysis: Results in the formation of N,N-dimethyltetradecylamine and benzyl alcohol.

Scientific Research Applications

N-Benzyl-N,N-dimethyltetradecan-1-aminium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.

    Biology: Employed in cell culture and molecular biology as a surfactant to enhance the permeability of cell membranes.

    Medicine: Investigated for its antimicrobial properties, particularly against gram-positive and gram-negative bacteria.

    Industry: Utilized in the formulation of detergents, disinfectants, and fabric softeners due to its surfactant properties.

Mechanism of Action

The mechanism of action of N-Benzyl-N,N-dimethyltetradecan-1-aminium iodide primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with and disrupt lipid membranes. This disruption can lead to increased permeability of cell membranes, making it useful in various biological and medical applications. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved often relate to membrane fluidity and integrity.

Comparison with Similar Compounds

N-Benzyl-N,N-dimethyltetradecan-1-aminium iodide can be compared with other quaternary ammonium compounds such as:

  • N-Benzyl-N,N-dimethyldodecan-1-aminium chloride
  • N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride
  • N-Benzyl-N,N-dimethyltetradecan-1-aminium bromide

Uniqueness

The iodide ion in this compound provides unique properties compared to its chloride and bromide counterparts. The iodide ion is larger and more polarizable, which can influence the compound’s solubility, reactivity, and interaction with biological membranes.

List of Similar Compounds

  • N-Benzyl-N,N-dimethyldodecan-1-aminium chloride
  • N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride
  • N-Benzyl-N,N-dimethyltetradecan-1-aminium bromide
  • N-Benzyl-N,N-dimethyltetradecan-1-aminium sulfate

Properties

CAS No.

76749-58-1

Molecular Formula

C23H42IN

Molecular Weight

459.5 g/mol

IUPAC Name

benzyl-dimethyl-tetradecylazanium;iodide

InChI

InChI=1S/C23H42N.HI/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1

InChI Key

XFBTWIOCKNNLEK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[I-]

Origin of Product

United States

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